molecular formula C26H26N4O4S B296459 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No. B296459
M. Wt: 490.6 g/mol
InChI Key: GZVSPGBJWQMUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as DPA-714 and belongs to the family of pyrazolopyrimidines.

Mechanism of Action

DPA-714 binds to TSPO with high affinity and specificity, allowing for the visualization of TSPO expression in vivo. This imaging technique has the potential to aid in the early diagnosis and monitoring of neuroinflammatory diseases.
Biochemical and Physiological Effects:
DPA-714 has been shown to modulate the immune response and reduce inflammation in animal models of neuroinflammation. It has also been shown to have neuroprotective effects in various neurodegenerative disease models.

Advantages and Limitations for Lab Experiments

DPA-714 has several advantages for lab experiments, including its high affinity and specificity for TSPO, its ability to cross the blood-brain barrier, and its non-invasive imaging capabilities. However, there are also limitations, such as the potential for off-target binding and the need for specialized imaging equipment.

Future Directions

Future research on DPA-714 could focus on its potential therapeutic applications in neuroinflammatory diseases, the development of more specific and sensitive imaging techniques, and the optimization of its chemical structure for improved efficacy and safety.
In conclusion, DPA-714 is a promising compound with potential applications in the diagnosis and treatment of neuroinflammatory diseases. Its high affinity and specificity for TSPO make it a valuable tool for imaging and studying neuroinflammation in vivo. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of DPA-714 involves the reaction of 4-aminobenzamide with 4-methylsulfonylphenyl isocyanate, followed by the reaction with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid. The final product is obtained after purification and characterization.

Scientific Research Applications

DPA-714 has been extensively studied for its potential as a radioligand for imaging the translocator protein 18 kDa (TSPO) in the brain. TSPO is a mitochondrial protein that is upregulated in response to neuroinflammation and is associated with various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Molecular Formula

C26H26N4O4S

Molecular Weight

490.6 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C26H26N4O4S/c1-18-10-16-23(17-11-18)35(33,34)29(4)21-14-12-20(13-15-21)25(31)27-24-19(2)28(3)30(26(24)32)22-8-6-5-7-9-22/h5-17H,1-4H3,(H,27,31)

InChI Key

GZVSPGBJWQMUSM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Origin of Product

United States

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